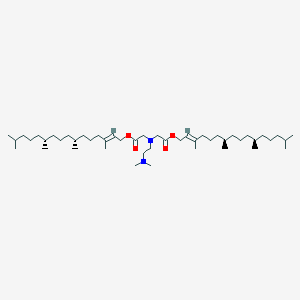
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2'-((2-(dimethylamino)ethyl)azanediyl)diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is a complex organic compound with a unique structure. This compound is characterized by its long hydrocarbon chains and the presence of a dimethylaminoethyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research fields due to its distinctive molecular configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate typically involves multiple steps, including the formation of the hydrocarbon chains and the introduction of the dimethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chains may also play a role in the compound’s ability to integrate into lipid membranes, affecting cellular processes.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structure but differs in its functional groups and reactivity.
Ammonium Sulfide Compounds: These compounds share some structural similarities but have different chemical properties and applications.
Uniqueness
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
分子式 |
C48H92N2O4 |
|---|---|
分子量 |
761.3 g/mol |
IUPAC 名称 |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] 2-[2-(dimethylamino)ethyl-[2-oxo-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]ethyl]amino]acetate |
InChI |
InChI=1S/C48H92N2O4/c1-39(2)19-13-21-41(5)23-15-25-43(7)27-17-29-45(9)31-35-53-47(51)37-50(34-33-49(11)12)38-48(52)54-36-32-46(10)30-18-28-44(8)26-16-24-42(6)22-14-20-40(3)4/h31-32,39-44H,13-30,33-38H2,1-12H3/b45-31+,46-32+/t41-,42-,43-,44-/m1/s1 |
InChI 键 |
HKNMPEYUTJXLGF-UKYAJNAESA-N |
手性 SMILES |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/COC(=O)CN(CC(=O)OC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)CCN(C)C)/C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CN(CCN(C)C)CC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


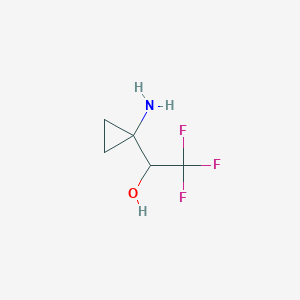
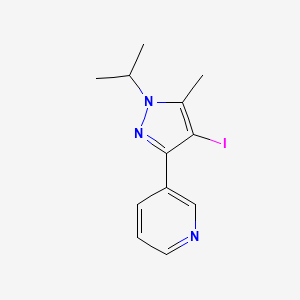
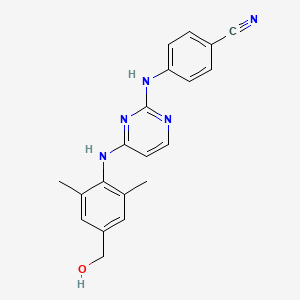
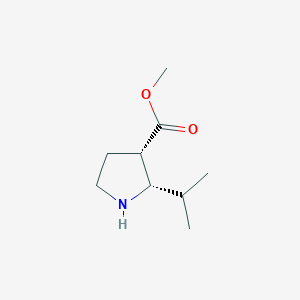
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
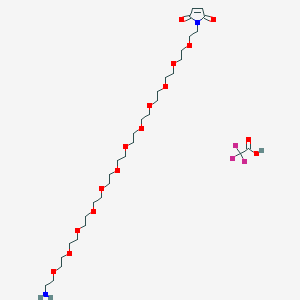
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
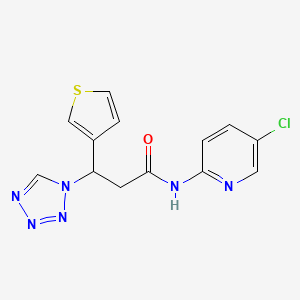
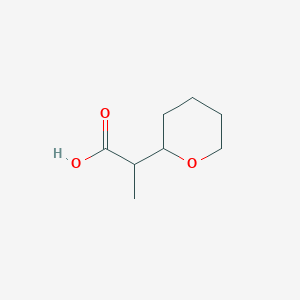

![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
